5-Chloro-6-(trifluoromethyl)pyridin-2-ol 5-Chloro-6-(trifluoromethyl)pyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 1227514-31-9
VCID: VC2727563
InChI: InChI=1S/C6H3ClF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12)
SMILES: C1=CC(=O)NC(=C1Cl)C(F)(F)F
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.54 g/mol

5-Chloro-6-(trifluoromethyl)pyridin-2-ol

CAS No.: 1227514-31-9

Cat. No.: VC2727563

Molecular Formula: C6H3ClF3NO

Molecular Weight: 197.54 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-(trifluoromethyl)pyridin-2-ol - 1227514-31-9

Specification

CAS No. 1227514-31-9
Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
IUPAC Name 5-chloro-6-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H3ClF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12)
Standard InChI Key KYZQVVDYMFKTCD-UHFFFAOYSA-N
SMILES C1=CC(=O)NC(=C1Cl)C(F)(F)F
Canonical SMILES C1=CC(=O)NC(=C1Cl)C(F)(F)F

Introduction

Chemical Characteristics and Properties

5-Chloro-6-(trifluoromethyl)pyridin-2-ol is a specialized chemical compound belonging to the family of trifluoromethyl-substituted pyridines. With a CAS registry number of 1227514-31-9, this compound features a distinct molecular structure characterized by the presence of both a chloro group and a trifluoromethyl group on the pyridine ring.

Structural Features

The molecular formula of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol is C6H3ClF3NO, corresponding to a molecular weight of 197.54 g/mol. The compound's structure consists of a pyridine ring with a hydroxyl group at position 2, a chlorine atom at position 5, and a trifluoromethyl group at position 6. This specific arrangement of functional groups significantly influences its chemical reactivity and biological interactions.

Physical Properties

The physical properties of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol are influenced by its molecular structure. The presence of the trifluoromethyl group enhances its lipophilicity, which contributes to its ability to penetrate biological membranes effectively. This characteristic is particularly valuable in pharmaceutical applications where membrane permeability is a crucial factor in drug efficacy.

Comparative Analysis

To understand the unique characteristics of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol, it is helpful to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Differences
5-Chloro-6-(trifluoromethyl)pyridin-2-olC6H3ClF3NO197.54Hydroxyl at position 2, Chlorine at position 5
2-Chloro-6-(trifluoromethyl)pyridin-3-olC6H3ClF3NO197.54Hydroxyl at position 3, Chlorine at position 2
6-(Trifluoromethyl)pyridine-2-thiolC6H4F3NS179.17Thiol group instead of hydroxyl, No chlorine

The positioning of functional groups in these compounds results in distinct chemical properties and biological activities, highlighting the importance of structural configuration in determining a compound's behavior and applications.

Synthesis Methods

The synthesis of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can be accomplished through several methodological approaches, each with specific considerations for optimizing yield and purity.

General Synthetic Routes

The synthesis typically involves carefully controlled reaction parameters, including temperature regulation and precise molar ratios of reactants to maximize yield while minimizing unwanted by-products. The process often employs transition metal catalysts to enhance reaction efficiency and selectivity.

Optimization Techniques

Industrial production of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol frequently employs advanced catalytic systems and continuous flow reactors to improve production efficiency. These techniques allow for better control of reaction conditions and can significantly enhance the yield and purity of the final product.

Purification Processes

After synthesis, purification processes such as recrystallization, column chromatography, or distillation may be employed to obtain high-purity 5-Chloro-6-(trifluoromethyl)pyridin-2-ol. The choice of purification method depends on the specific impurities present and the required purity level for the intended application.

Applications in Scientific Research

5-Chloro-6-(trifluoromethyl)pyridin-2-ol has found applications in various scientific fields, with particular emphasis on pharmaceutical and agrochemical research.

Pharmaceutical Applications

In pharmaceutical research, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol serves as an important building block for the synthesis of biologically active compounds. The presence of both chlorine and trifluoromethyl groups in its structure enhances its reactivity and biological interactions, making it valuable in drug discovery programs.

Agrochemical Applications

The compound has also gained attention in agrochemical research, where it contributes to the development of new pesticides and herbicides. Its unique structural features can enhance the efficacy and selectivity of agricultural chemicals, potentially leading to more effective and environmentally friendly crop protection solutions.

Role as a Chemical Intermediate

Beyond its direct applications, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for various chemical transformations, enabling the creation of diverse chemical libraries for screening in drug discovery and other research areas.

Biological Activities

The biological activity of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol is a subject of ongoing research, with emerging evidence suggesting several potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol largely depends on its application context. Generally, the trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property enables the compound to interact with specific molecular targets, potentially modulating biochemical pathways relevant to various diseases.

Enzyme Inhibition

The compound's ability to interact with specific enzymes suggests potential applications in enzyme inhibition studies. This property could be exploited in the development of therapeutics targeting enzyme-mediated diseases or in understanding complex biochemical pathways.

Structure-Activity Relationship

Understanding the relationship between the structure of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol and its biological activity provides valuable insights for rational drug design and optimization.

Impact of Trifluoromethyl Group

The trifluoromethyl group in 5-Chloro-6-(trifluoromethyl)pyridin-2-ol significantly influences its biological properties. This group enhances lipophilicity and metabolic stability, which are crucial factors in drug development. The electron-withdrawing nature of the trifluoromethyl group also affects the electronic distribution within the molecule, potentially influencing its interactions with biological targets.

Role of Chlorine Substituent

The chlorine atom at position 5 contributes to the compound's reactivity and biological profile. Chlorine substituents can enhance binding affinity to certain receptors and enzymes, potentially improving therapeutic efficacy. Additionally, the chlorine atom can serve as a site for further chemical modifications, allowing for the creation of derivative compounds with optimized properties.

Importance of Hydroxyl Group

The hydroxyl group at position 2 provides a site for hydrogen bonding interactions with biological targets. This functional group can participate in both hydrogen bond donation and acceptance, which are important mechanisms in drug-receptor interactions and can significantly influence the compound's biological activity.

Research Challenges and Future Directions

Despite the potential applications of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol, several challenges and opportunities exist for future research in this area.

Synthesis Optimization

Developing more efficient and environmentally friendly synthetic methods for producing 5-Chloro-6-(trifluoromethyl)pyridin-2-ol remains an important research goal. This includes exploring green chemistry approaches, such as solvent-free reactions or the use of renewable catalysts, to minimize environmental impact.

Expanding Application Domains

While current applications focus primarily on pharmaceuticals and agrochemicals, investigating potential uses in other fields, such as materials science or analytical chemistry, could reveal new applications for this versatile compound.

Comprehensive Biological Evaluation

More extensive studies on the biological activities of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol are needed to fully understand its therapeutic potential. This includes detailed investigations of its interactions with specific biological targets and its efficacy in various disease models.

Comparative Analysis with Related Compounds

To further elucidate the unique properties of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol, a comparative analysis with structurally related compounds provides valuable insights.

Biological Activity Comparison

CompoundBiological ActivityTarget SystemsRelative Potency
5-Chloro-6-(trifluoromethyl)pyridin-2-olEnzyme modulation, Potential antimicrobialVarious enzymes, Bacterial systemsUnder investigation
2-Chloro-6-(trifluoromethyl)pyridin-3-olAntimicrobial, Enzyme inhibitionChlamydia trachomatis, Metabolic enzymesDemonstrated effectiveness against bacterial pathogens
6-(Trifluoromethyl)pyridine-2-thiolAntifungal, AntibacterialFungal pathogens, Bacterial strainsEffective against multiple pathogens

Structural Modifications and Effects

The positioning of functional groups significantly affects the biological activity of these compounds. For instance, the position of the hydroxyl group can determine which enzymes or receptors the compound interacts with, while the presence of a thiol group instead of a hydroxyl can lead to entirely different biological properties, as seen in 6-(Trifluoromethyl)pyridine-2-thiol.

Selectivity Profiles

Structural differences also influence selectivity for different biological targets. The specific arrangement of substituents in 5-Chloro-6-(trifluoromethyl)pyridin-2-ol may confer unique selectivity profiles compared to its structural analogs, potentially leading to different therapeutic applications and safety profiles.

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